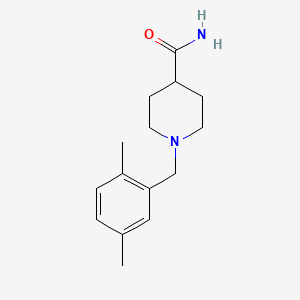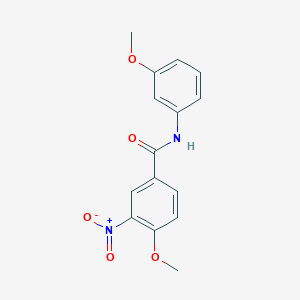
N-(2-fluorobenzyl)-N-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-N-phenylmethanesulfonamide, commonly known as FBPA, is a chemical compound that has gained significant attention in the field of cancer research. It is a small molecule inhibitor that targets the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer, including breast, lung, and kidney cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
FBPA works by inhibiting the activity of CA IX, which is an enzyme that plays a crucial role in regulating the pH of cancer cells. Cancer cells have a higher metabolic rate than normal cells, which leads to the production of acidic waste products. CA IX helps cancer cells to maintain a neutral pH, which is necessary for their survival. By inhibiting the activity of CA IX, FBPA disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
FBPA has been shown to have a selective inhibitory effect on CA IX, with minimal effects on other carbonic anhydrase isoforms. This selectivity is important for reducing potential side effects of FBPA. FBPA has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
FBPA has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. FBPA has also been shown to have a high affinity for CA IX, making it an effective inhibitor. However, one limitation of FBPA is that it may not be effective in all types of cancer, as not all cancer cells overexpress CA IX.
Orientations Futures
There are several future directions for research on FBPA. One potential application is in combination therapy with other cancer treatments, such as immunotherapy. FBPA may also have potential as a diagnostic tool for detecting CA IX expression in cancer cells. Additionally, further research is needed to understand the mechanisms of resistance to FBPA and to develop strategies to overcome resistance. Overall, FBPA has shown promise as a potential cancer therapy and warrants further investigation.
Méthodes De Synthèse
FBPA can be synthesized using a multistep process that involves the reaction of 2-fluorobenzylamine with phenylmethanesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure FBPA.
Applications De Recherche Scientifique
FBPA has been extensively studied for its potential use in cancer therapy. In preclinical studies, FBPA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells that overexpress CA IX. FBPA has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-19(17,18)16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQUZMARTWRXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)










![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)